N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Phenoxyacetamide: The final step involves coupling the benzimidazole derivative with 4-bromo-3-methylphenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the phenoxy ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The phenoxyacetamide part may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide is unique due to the presence of the bromine atom and the methyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H18BrN3O2 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-10-13(6-7-14(12)19)24-11-18(23)20-9-8-17-21-15-4-2-3-5-16(15)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
YOPPVPXSISQHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
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